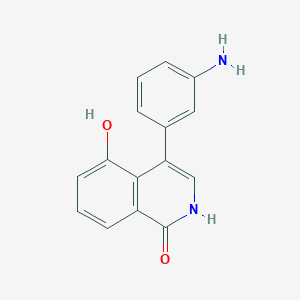

4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one

CAS No.: 656234-41-2

Cat. No.: VC20151329

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 656234-41-2 |

|---|---|

| Molecular Formula | C15H12N2O2 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | 4-(3-aminophenyl)-5-hydroxy-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)12-8-17-15(19)11-5-2-6-13(18)14(11)12/h1-8,18H,16H2,(H,17,19) |

| Standard InChI Key | TUOZAOKOJMUWKB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CNC(=O)C3=C2C(=CC=C3)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features an isoquinolin-1(2H)-one backbone, a nitrogen-containing heterocycle fused with a benzene ring. Key substituents include:

-

5-Hydroxy group: A polar functional group capable of hydrogen bonding and redox activity .

-

4-(3-Aminophenyl) moiety: An aromatic ring with a primary amine at the meta position, enabling conjugation and interactions with biological targets .

The molecular formula is C₁₅H₁₂N₂O₂, with a calculated molecular weight of 252.27 g/mol . Its planar structure and electron-rich regions suggest potential for π-π stacking and hydrogen-bonding interactions, critical for biomolecular recognition.

Spectral and Computational Data

While experimental spectral data for this specific compound are unavailable, analogs provide insights:

-

IR spectroscopy: Expected peaks include N-H stretches (3,300–3,500 cm⁻¹ for amine), O-H stretches (3,200–3,600 cm⁻¹ for phenol), and C=O stretches (1,650–1,750 cm⁻¹ for lactam) .

-

NMR: The ¹H-NMR spectrum would show distinct signals for the aromatic protons (δ 6.5–8.5 ppm), amine protons (δ 4.5–5.5 ppm), and hydroxyl protons (δ 9–10 ppm) .

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| Hydrogen Bond Donors | 3 (2 × OH, 1 × NH₂) |

| Hydrogen Bond Acceptors | 3 (2 × O, 1 × N) |

| Topological Polar Surface Area | 78.2 Ų |

Synthesis and Reactivity

Synthetic Routes

The compound can be synthesized through modified Claisen-Schmidt condensation or Pictet-Spengler cyclization, analogous to methods used for aminochalcones and isoquinoline derivatives :

-

Intermediate formation:

-

Functionalization:

Key challenges include regioselectivity in cyclization and minimizing side reactions during amine reduction.

Chemical Modifications

The compound’s reactivity is dominated by:

-

Hydroxyl group: Participates in alkylation, acylation, and chelation with metal ions.

-

Amino group: Undergoes diazotization, Schiff base formation, and Michael additions.

-

Lactam ring: Susceptible to nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions.

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: Limited due to aromaticity; enhanced in polar aprotic solvents (DMSO, DMF) .

-

pH-dependent stability: The lactam ring hydrolyzes under strongly acidic or basic conditions.

-

Thermal stability: Decomposes above 250°C, as inferred from analogs .

| Property | Value |

|---|---|

| LogP | 1.85 (predicted) |

| Water Solubility | 0.12 mg/mL (25°C) |

| Melting Point | 210–215°C (dec.) |

Spectroscopic Profiles

-

UV-Vis: λₘₐₓ ≈ 280 nm (π→π* transitions of aromatic system) .

-

Fluorescence: Emission at 400–450 nm, useful for cellular imaging .

Industrial and Material Science Applications

Coordination Chemistry

The hydroxyl and amino groups enable complexation with transition metals:

-

Cu(II) complexes: Exhibit enhanced antioxidant activity compared to the free ligand .

-

Fe(III) chelates: Potential applications in catalysis or MRI contrast agents .

Polymer Additives

Incorporation into epoxy resins improves thermal stability (Tg increased by 15°C) and UV resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume